N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}benzamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-{1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}BENZAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorobenzamide group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-{1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}BENZAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the chlorobenzamide group, and the pyrrolidinone ring. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Chlorobenzamide Group: This involves the reaction of 4-chlorobenzoic acid with appropriate amines.
Formation of Pyrrolidinone Ring: This can be synthesized through the cyclization of amino acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-{1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety would yield quinones, while substitution of the chlorine atom could yield various substituted benzamides.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-{1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-{1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-{1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}BENZAMIDE is unique due to its combination of a benzodioxole moiety, a chlorobenzamide group, and a pyrrolidinone ring. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Properties
Molecular Formula |
C31H31ClN2O6 |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C31H31ClN2O6/c1-2-3-4-5-16-38-25-13-11-24(12-14-25)34-29(35)18-26(31(34)37)33(30(36)22-7-9-23(32)10-8-22)19-21-6-15-27-28(17-21)40-20-39-27/h6-15,17,26H,2-5,16,18-20H2,1H3 |
InChI Key |
AOPHVMBCRGHRLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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